(3-Aminonaphthalen-2-yl)boronic acid
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Overview
Description
(3-Aminonaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. This compound is characterized by the presence of a boronic acid group attached to a naphthalene ring, which also contains an amino group. It is a versatile compound used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminonaphthalen-2-yl)boronic acid typically involves the reaction of 3-aminonaphthalene with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester . The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Aminonaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alcohols or diols in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Boronate esters.
Scientific Research Applications
(3-Aminonaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Utilized in the development of fluorescent probes for detecting biological molecules.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Employed in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (3-Aminonaphthalen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the formation of boronate esters in organic synthesis and the development of sensors for detecting sugars and other biological molecules . The compound’s interaction with molecular targets often involves the formation of stable complexes that can modulate the activity of enzymes or other proteins .
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling reactions.
(4-Aminophenyl)boronic acid: Similar structure but with an amino group on the phenyl ring instead of the naphthalene ring.
(2-Naphthyl)boronic acid: Lacks the amino group but has a similar naphthalene structure.
Uniqueness: (3-Aminonaphthalen-2-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the naphthalene ring. This combination allows it to participate in a wider range of chemical reactions and makes it particularly useful in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C10H10BNO2 |
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Molecular Weight |
187.00 g/mol |
IUPAC Name |
(3-aminonaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H,12H2 |
InChI Key |
DUMCJLOQCGZZBQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1N)(O)O |
Origin of Product |
United States |
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